(5Z)-1-(3-ethoxyphenyl)-5-(2-methoxybenzylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
Description
The compound “(5Z)-1-(3-ethoxyphenyl)-5-(2-methoxybenzylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione” is a synthetic organic molecule that belongs to the class of dihydropyrimidine derivatives
Properties
Molecular Formula |
C20H18N2O4S |
|---|---|
Molecular Weight |
382.4 g/mol |
IUPAC Name |
(5Z)-1-(3-ethoxyphenyl)-5-[(2-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C20H18N2O4S/c1-3-26-15-9-6-8-14(12-15)22-19(24)16(18(23)21-20(22)27)11-13-7-4-5-10-17(13)25-2/h4-12H,3H2,1-2H3,(H,21,23,27)/b16-11- |
InChI Key |
DHWFXKHPMQLHDI-WJDWOHSUSA-N |
Isomeric SMILES |
CCOC1=CC=CC(=C1)N2C(=O)/C(=C\C3=CC=CC=C3OC)/C(=O)NC2=S |
Canonical SMILES |
CCOC1=CC=CC(=C1)N2C(=O)C(=CC3=CC=CC=C3OC)C(=O)NC2=S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “(5Z)-1-(3-ethoxyphenyl)-5-(2-methoxybenzylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione” typically involves the condensation of appropriate aldehydes and thiourea derivatives under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the dihydropyrimidine ring.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be employed to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones.
Reduction: Reduction of the double bond or carbonyl groups.
Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Halogenating agents, nitrating agents, or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce dihydro derivatives.
Scientific Research Applications
Chemistry
The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules with potential biological activity.
Biology
In biological research, this compound may be studied for its interactions with various biomolecules and its potential as a lead compound for drug development.
Medicine
The compound’s potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities, are of significant interest in medicinal chemistry.
Industry
In industrial applications, the compound may be used in the development of new materials, agrochemicals, or pharmaceuticals.
Mechanism of Action
The mechanism by which “(5Z)-1-(3-ethoxyphenyl)-5-(2-methoxybenzylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione” exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Dihydropyrimidine Derivatives: Compounds with similar core structures but different substituents.
Thioxodihydropyrimidine Derivatives: Compounds with variations in the thioxo group or other functional groups.
Uniqueness
The uniqueness of “(5Z)-1-(3-ethoxyphenyl)-5-(2-methoxybenzylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione” lies in its specific substituents, which confer distinct chemical and biological properties. These unique features may enhance its efficacy or selectivity in various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
